molecular formula C21H21ClN2O2 B2513572 4-((4-benzylpiperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one CAS No. 896834-32-5

4-((4-benzylpiperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one

Cat. No.: B2513572
CAS No.: 896834-32-5
M. Wt: 368.86
InChI Key: ZUFJYRMOVXEQIB-UHFFFAOYSA-N
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Description

4-((4-Benzylpiperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The inclusion of a piperazine moiety in the structure often enhances the bioactivity of the compound, making it a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one typically involves the reductive amination of 6-chloro-4-formyl-2H-chromen-2-one with 4-benzylpiperazine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol. The reaction conditions are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to meet the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-((4-Benzylpiperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((4-benzylpiperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to inhibit oxidoreductase enzymes, which play a role in bacterial metabolism, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 1-[4-(Substituted)-piperazin-1-ylmethyl]-1H-benzotriazole

Uniqueness

4-((4-Benzylpiperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one is unique due to its specific structural features, such as the presence of a chloro group and a benzylpiperazine moiety. These features contribute to its distinct biological activities and make it a valuable compound for further research and development .

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-6-chlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c22-18-6-7-20-19(13-18)17(12-21(25)26-20)15-24-10-8-23(9-11-24)14-16-4-2-1-3-5-16/h1-7,12-13H,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFJYRMOVXEQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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